![molecular formula C10H12INO2S B12568229 Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 200573-02-0](/img/structure/B12568229.png)
Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-: is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain in their structure. This particular compound is characterized by the presence of an iodomethyl group and a 4-methylphenylsulfonyl group attached to the aziridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of aziridine with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The presence of the 4-methylphenylsulfonyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base such as triethylamine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amines or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of aziridine derivatives with different substituents.
Ring-Opening Reactions: Formation of linear amines or other open-chain derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or desulfonylated products.
科学的研究の応用
Chemistry: Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- is used as a building block in organic synthesis.
Biology: In biological research, aziridine derivatives are studied for their potential as enzyme inhibitors and their ability to interact with biological macromolecules. The compound’s reactivity with nucleophiles makes it a candidate for modifying biomolecules .
Medicine: Aziridine compounds have been explored for their potential as anticancer agents due to their ability to alkylate DNA. The presence of the iodomethyl group in this compound enhances its reactivity, making it a potential candidate for drug development .
Industry: In the industrial sector, aziridine derivatives are used in the production of polymers and coatings. Their ability to undergo ring-opening polymerization makes them useful in creating materials with specific properties .
作用機序
The mechanism of action of aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- involves its high reactivity towards nucleophiles. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with nucleophiles. The aziridine ring can also be opened by nucleophiles, resulting in the formation of linear amines or other derivatives. These reactions are facilitated by the ring strain in the aziridine ring, which makes it highly reactive .
類似化合物との比較
- Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(chloromethyl)-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(fluoromethyl)-1-[(4-methylphenyl)sulfonyl]-
Comparison: The primary difference between these compounds lies in the halogen atom attached to the methyl group. The iodomethyl derivative is more reactive compared to its bromo, chloro, and fluoro counterparts due to the larger size and lower electronegativity of iodine. This increased reactivity makes the iodomethyl derivative more suitable for certain chemical reactions, such as nucleophilic substitution .
特性
CAS番号 |
200573-02-0 |
|---|---|
分子式 |
C10H12INO2S |
分子量 |
337.18 g/mol |
IUPAC名 |
2-(iodomethyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C10H12INO2S/c1-8-2-4-10(5-3-8)15(13,14)12-7-9(12)6-11/h2-5,9H,6-7H2,1H3 |
InChIキー |
DLOVUTDBXZGEGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


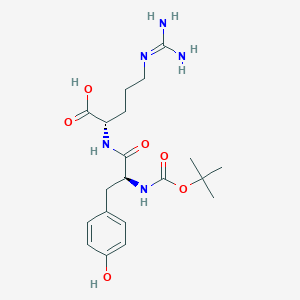
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
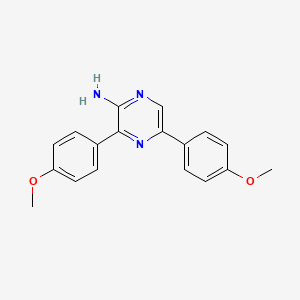
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
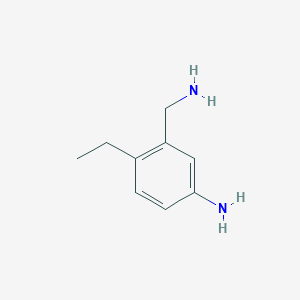
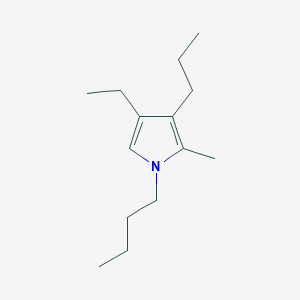
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
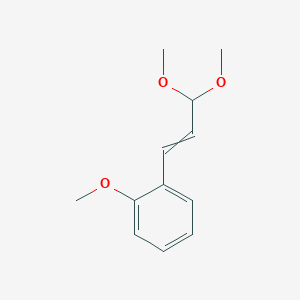
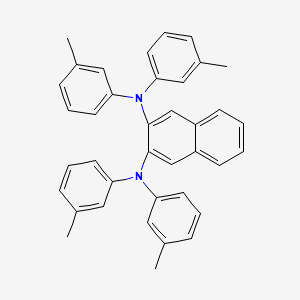

![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
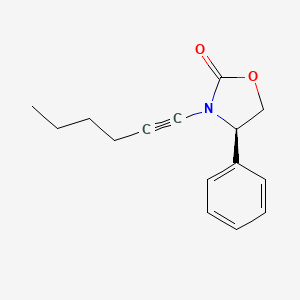
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)

